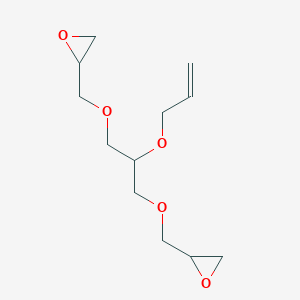
2,2'-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) is an organic compound that belongs to the class of glycidyl ethers. This compound is characterized by the presence of oxirane (epoxy) groups and an allyloxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) typically involves the reaction of allyl glycidyl ether with trimethylolpropane triglycidyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in a batch or continuous flow reactor, depending on the production scale .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The allyloxy group can be reduced to form the corresponding alcohol.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Formed from the reduction of the allyloxy group.
Substituted Products: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Utilized in the development of medical adhesives and coatings for implants.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in cross-linking reactions, where the compound forms a three-dimensional network, enhancing the mechanical properties of the resulting material .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylolpropane triglycidyl ether: Similar in structure but lacks the allyloxy group.
Bisphenol A diglycidyl ether: Contains two oxirane groups but has a different backbone structure.
Glycerol-1-allyl ether: Contains an allyloxy group but lacks multiple oxirane groups.
Uniqueness
2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) is unique due to the presence of both allyloxy and multiple oxirane groups, providing a combination of reactivity and versatility that is not found in similar compounds .
Propiedades
Fórmula molecular |
C12H20O5 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
2-[[3-(oxiran-2-ylmethoxy)-2-prop-2-enoxypropoxy]methyl]oxirane |
InChI |
InChI=1S/C12H20O5/c1-2-3-15-10(4-13-6-11-8-16-11)5-14-7-12-9-17-12/h2,10-12H,1,3-9H2 |
Clave InChI |
PPPCFIRHPYIYCL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(COCC1CO1)COCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
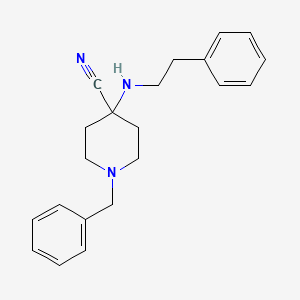
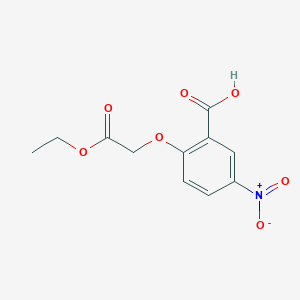
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)

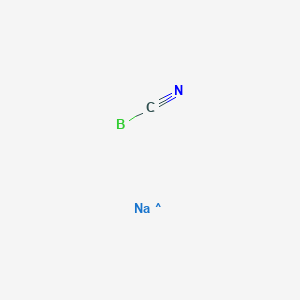
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)
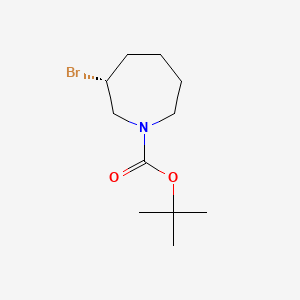
![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)
